molecular formula C18H19N5O2 B2384084 6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-50-7

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2384084
CAS No.: 876901-50-7
M. Wt: 337.383
InChI Key: ABDLBRFTOIBARG-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring and various substituents such as ethylphenyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the preparation of the purine core, which can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving suitable precursors such as glyoxal and formaldehyde in the presence of ammonia.

    Substitution Reactions: The ethylphenyl and trimethyl groups are introduced through substitution reactions using reagents like ethylbenzene and methyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of high-yield reactions, efficient catalysts, and scalable processes to ensure cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts or alkylating agents like methyl iodide.

Major Products Formed

Scientific Research Applications

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a methyl group instead of an ethyl group.

    6-(4-Ethylphenyl)-2,4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with one less methyl group.

Uniqueness

6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(4-ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-12-6-8-13(9-7-12)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLBRFTOIBARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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